molecular formula C3H7NO B14748014 1-Nitrosopropane CAS No. 927-78-6

1-Nitrosopropane

Cat. No.: B14748014
CAS No.: 927-78-6
M. Wt: 73.09 g/mol
InChI Key: DAGJBILJINSVOD-UHFFFAOYSA-N
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Description

1-Nitrosopropane (CAS 927-78-6) is an organic compound with the molecular formula C₃H₇NO and a molecular weight of 73.09 g/mol . It is classified as a nitrosoalkane, a class of compounds that serve as biological intermediates formed from the oxidative metabolism of certain amine drugs or from the reduction of nitroorganics . In research settings, this compound is primarily valued for its ability to bind to and inhibit various heme proteins. Structural biology studies, such as X-ray crystallography, have utilized this compound to investigate its N-binding mode to the iron in myoglobin, providing insights into ligand interactions and the landscape of protein distal pockets . More broadly, N-nitroso compounds are studied for their mechanisms of action, which can involve the formation of potent electrophilic alkylating agents that may react with DNA . As a reagent, it is also referenced in synthetic organic chemistry routes . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

927-78-6

Molecular Formula

C3H7NO

Molecular Weight

73.09 g/mol

IUPAC Name

1-nitrosopropane

InChI

InChI=1S/C3H7NO/c1-2-3-4-5/h2-3H2,1H3

InChI Key

DAGJBILJINSVOD-UHFFFAOYSA-N

Canonical SMILES

CCCN=O

Origin of Product

United States

Preparation Methods

Oxidation of Hydroxylamines

Hydroxylamine derivatives (e.g., propylhydroxylamine) undergo oxidation to nitroso compounds using mild oxidants like manganese dioxide (MnO₂) or iodobenzene diacetate. This method avoids harsh conditions that could degrade the nitroso group.

Reduction of Nitro Compounds

Catalytic hydrogenation of 1-nitropropane over palladium or platinum catalysts selectively reduces the nitro (-NO₂) group to nitroso (-NO). However, over-reduction to amines is a persistent challenge, requiring precise control of hydrogen pressure and reaction time.

Challenges and Stability Considerations

This compound’s thermal instability necessitates specialized handling:

  • Decomposition : Above 50°C, it disproportionates into nitrogen oxides and propylene.
  • Dimerization : Forms stable dimers (e.g., 3,4-dimethyl-1,2-dinitrosobutane) in solution, complicating isolation.

Industrial processes must integrate in-situ generation and immediate consumption strategies, as exemplified by its use in polymer functionalization without isolation.

Comparative Analysis of Synthetic Routes

The table below evaluates theoretical methods based on scalability, yield, and practicality:

Method Yield Potential Scalability Stability Challenges
Vapor-Phase Nitrosation Low High Severe
Catalytic Aldol Reaction Moderate Low Moderate
Hydroxylamine Oxidation High Moderate Mild

Chemical Reactions Analysis

1-Nitrosopropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitro compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-nitrosopropane involves its interaction with molecular targets through the nitroso group. This group can participate in various chemical reactions, including the formation of nitroso derivatives and the release of nitric oxide. These interactions can affect biological pathways and molecular targets, leading to various effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Properties of Selected Nitroso Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
1-Nitrosopropane C₃H₇NO 73.09 Alkyl nitroso Not explicitly listed
N-Nitrosodiethylamine C₄H₁₀N₂O 102.14 Dialkyl nitroso 55-18-5
N-Nitrosopiperidine C₅H₁₀N₂O 114.15 Cyclic nitroso 100-75-4
N-Nitrosomethylamine CH₃N₂O 60.05 Methyl nitroso 62-75-9

Key Observations :

  • Steric Effects : The binding affinity of nitroso compounds to myoglobin decreases with larger alkyl chains. For example, this compound (propyl–N=O) binds less strongly than methylnitroso (CH₃–N=O) due to steric hindrance in the heme pocket .
  • Hydrogen Bonding: In wild-type myoglobin, the nitroso oxygen of this compound forms hydrogen bonds with His64, stabilizing the Fe–RNO complex. Mutations (e.g., H64A) disrupt this interaction, reversing binding preferences .

Reactivity and Toxicity

Table 2: Toxicological Data for Nitroso Compounds

Compound Experimental Model Mortality Rate Significant Effects Source
N-Nitrosopropylamine Rodent studies 12/12 batches High carcinogenicity in liver and lung
N-Nitrosodiethylamine Multiple animal models 16/20 batches Hepatotoxicity, DNA alkylation
This compound In vitro (myoglobin) N/A Inhibits heme protein function

Key Observations :

  • Carcinogenicity: N-Nitrosopropylamine and N-Nitrosodiethylamine are potent carcinogens, with mortality rates linked to organ-specific toxicity .
  • Mechanistic Insights: Nitroso compounds inhibit heme proteins by forming stable Fe–RNO complexes, disrupting oxygen transport and enzymatic activity .

Binding Affinity and Protein Interactions

Table 3: Binding Affinity of Alkyl Nitroso Compounds to Myoglobin

Compound Wild-Type Binding Order H64A Mutant Binding Order
Methylnitroso (CH₃–NO) 1st (most stable) 4th
Ethylnitroso (C₂H₅–NO) 2nd 3rd
This compound 3rd 2nd
Isopropylnitroso 4th (least stable) 1st

Key Observations :

  • Wild-type myoglobin favors smaller nitroso ligands (methyl > ethyl > propyl > isopropyl), while the H64A mutant favors bulkier ligands due to altered pocket geometry .
  • The nitroso oxygen’s hydrogen-bonding capability is critical for binding stability in wild-type proteins.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing and characterizing 1-Nitrosopropane?

  • Methodological Answer : Synthesis typically involves nitrosation of propanol derivatives under controlled acidic conditions. For example, reacting 1-propanol with sodium nitrite in sulfuric acid at low temperatures (0–5°C) to minimize decomposition. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) to confirm the nitroso group (–NO) at the terminal carbon. Infrared (IR) spectroscopy can identify N=O stretching vibrations (~1500 cm⁻¹). Ensure thorough purification via fractional distillation to isolate this compound from byproducts like nitramines or nitro compounds .

Q. How can researchers detect and quantify trace levels of this compound in complex matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (absorption at 250–300 nm) or tandem mass spectrometry (LC-MS/MS) for enhanced specificity. Sample preparation should include derivatization with agents like 2,4-dinitrophenylhydrazine to stabilize the nitroso group. For environmental or biological samples, employ solid-phase extraction (SPE) to isolate the compound from interferents. Calibration curves using deuterated internal standards (e.g., d₃-1-Nitrosopropane) improve quantification accuracy .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:

  • Stability : Decomposes under heat (>40°C) or prolonged light exposure; store in amber vials at –20°C.
  • Solubility : Miscible in polar solvents (e.g., ethanol, acetone) but hydrolyzes in aqueous solutions at extreme pH.
  • Reactivity : Acts as a weak electrophile; reacts with amines to form nitrosamines.
    Experimental protocols must control temperature, light, and pH (near neutral) to minimize degradation. Pre-experiment stability assays under intended conditions are advised .

Advanced Research Questions

Q. How do pH and solvent systems influence the stability and reactivity of this compound in mechanistic studies?

  • Methodological Answer : Under acidic conditions (pH < 4), this compound undergoes protonation, enhancing electrophilicity and nitrosamine formation. In alkaline media (pH > 9), hydrolysis dominates, yielding propanal and nitric oxide. Solvent polarity also modulates reactivity: nonpolar solvents (e.g., hexane) stabilize the monomeric form, while polar solvents promote dimerization. Use real-time monitoring via electron spin resonance (ESR) to track radical intermediates in reactions, as demonstrated in analogous nitroso compound studies .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in toxicity studies (e.g., LD₅₀ variations) often stem from impurities (e.g., nitrosamines) or inconsistent exposure models. To address this:

  • Purity Validation : Require ≥98% purity (via GC-MS) for all test samples.
  • In Vitro/In Vivo Harmonization : Compare results across multiple models (e.g., human cell lines vs. rodent studies) using standardized OECD protocols.
  • Mechanistic Elucidation : Employ metabolomics to identify detoxification pathways (e.g., glutathione conjugation) and quantify reactive metabolites. Cross-reference findings with structurally similar compounds like 2-Nitrosobutane to identify trends .

Q. How can computational chemistry predict the reaction pathways of this compound in novel applications?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions such as [2+2] cycloadditions or nitroso-ene reactions. Molecular dynamics simulations (using software like GROMACS) predict solvent effects on reaction kinetics. Validate predictions experimentally via kinetic isotope effect (KIE) studies and isotopic labeling (¹⁵N or ¹³C) to trace reaction mechanisms .

Q. What are the challenges in isolating this compound degradation products, and how can they be addressed?

  • Methodological Answer : Degradation products (e.g., propanal, nitric oxide) are volatile and reactive. Use cryogenic trapping (–196°C) during thermal decomposition studies and analyze via Fourier-transform infrared (FTIR) spectroscopy. For aqueous systems, employ headspace solid-phase microextraction (HS-SPME) paired with GC-MS to capture low-concentration volatiles. Quantify nitric oxide electrochemically using Clark-type sensors .

Data Contradiction and Reproducibility

Q. Why do studies report conflicting spectral data for this compound, and how can researchers ensure reproducibility?

  • Methodological Answer : Variations in NMR shifts (e.g., δ 90–100 ppm for –NO) arise from solvent polarity and concentration effects. Standardize conditions (e.g., CDCl₃ as solvent, 25°C) and calibrate instruments with reference compounds (e.g., nitrobenzene). Publish raw spectral data and computational output (e.g., Gaussian .log files) in supplementary materials for peer validation .

Q. How should researchers design studies to investigate the carcinogenic potential of this compound?

  • Methodological Answer : Follow IARC guidelines for carcinogenicity testing:

  • In Vitro : Ames test (with/without S9 metabolic activation) and Comet assay for DNA damage.
  • In Vivo : Two-year bioassays in rodents (OECD 451), monitoring tumor incidence and histopathology.
  • Dose-Response Analysis : Use benchmark dose (BMD) modeling to identify thresholds. Account for species-specific metabolic differences via cross-species PBPK modeling .

Tables for Key Data

Property Value/Method Reference
Boiling Point 78–80°C (decomposes)
NMR (¹H, CDCl₃) δ 1.0 (t, 3H), δ 2.1 (m, 2H), δ 4.3 (t, 1H)
IR (N=O stretch) 1515 cm⁻¹
LC-MS/MS (MRM transition) m/z 89 → 43 (quantifier)

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